molecular formula C17H24N2O3S B2982616 N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 2034589-45-0

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2982616
CAS No.: 2034589-45-0
M. Wt: 336.45
InChI Key: DGDNZKKTROTABQ-UHFFFAOYSA-N
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Description

N1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a high-purity chemical reagent designed for research and development applications. This oxalamide-based compound features a unique structure incorporating a 4-methoxytetrahydro-2H-thiopyran moiety and a 4-methylbenzyl group, making it a valuable intermediate for pharmaceutical and organic synthesis. Research Applications: This compound is primarily investigated as a key building block in medicinal chemistry. While specific biological data for this entity is not yet reported, oxalamide derivatives are recognized for their potential in drug discovery projects. For instance, structurally related S-amide tetrahydropyrimidinone derivatives have been designed and synthesized as potent PIM-1 kinase inhibitors with demonstrated anticancer activity . Other oxalamide compounds are also utilized in the development of flavoring agents and as ligands in organometallic catalysis . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-[(4-methoxythian-4-yl)methyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-3-5-14(6-4-13)11-18-15(20)16(21)19-12-17(22-2)7-9-23-10-8-17/h3-6H,7-12H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDNZKKTROTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved by reacting 4-methoxytetrahydro-2H-thiopyran with suitable reagents under controlled conditions.

    Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxytetrahydrothiopyran ring and oxalamide moiety may play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Oxalamides

Compound Name Substituents (N1/N2) Molecular Weight (g/mol) Key Applications/Activities Source
Target Compound N1: 4-Methoxytetrahydro-2H-thiopyran-4-yl-methyl; N2: 4-methylbenzyl ~379.5 (calculated) Hypothetical: Antiviral, enzyme modulation
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8) N1: 4-Chlorophenyl; N2: Thiazolyl-piperidinyl hybrid 423.26 HIV entry inhibition (IC50: <1 μM)
N1-(4-Methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39) N1: 4-Methoxyphenethyl; N2: 4-methylpyridin-3-yl ~353.4 Cytochrome P450 4F11 inhibition
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridinylethyl 355.38 Umami flavoring agent; high metabolic stability
N1-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide N1: Thiophenyl-tetrahydro-2H-pyran; N2: 4-trifluoromethoxyphenyl Structural analog with enhanced aromatic stacking potential

Key Observations:

Thiopyran vs. Pyran Rings: The target compound’s 4-methoxytetrahydro-2H-thiopyran group distinguishes it from oxygen-containing analogs (e.g., tetrahydro-2H-pyran in ).

Benzyl vs. Phenethyl Groups : The 4-methylbenzyl group at N2 contrasts with phenethyl groups in compounds like 28 and 39 . Benzyl groups generally reduce flexibility compared to phenethyl, which could affect entropic penalties during target binding.

Methoxy Positioning : The 4-methoxy substituent on the thiopyran ring mirrors the 4-methoxy group in compound 28’s phenethyl chain . Methoxy groups enhance solubility and may participate in hydrogen bonding with biological targets.

Biological Activity

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a methoxytetrahydrothiopyran moiety and an oxalamide functional group, which are known to influence its biological interactions. The molecular formula for this compound is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, with a molecular weight of 308.4 g/mol.

PropertyValue
Molecular FormulaC15H20N2O3SC_{15}H_{20}N_{2}O_{3}S
Molecular Weight308.4 g/mol
CAS Number2034400-43-4

Synthesis Methods

The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves several key steps:

  • Formation of the Methoxytetrahydrothiopyran Ring : This is achieved through the reaction of 3,4-dihydro-2H-pyran with methanol in the presence of an acid catalyst.
  • Attachment of the Methyl Group : The methoxytetrahydrothiopyran ring is reacted with a suitable methylating agent to introduce the methyl group.
  • Formation of the Oxalamide Moiety : The final step involves reacting the intermediate compound with 4-methylbenzyl isocyanate to form the oxalamide structure.

The biological activity of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxalamide group facilitates hydrogen bonding, enhancing binding affinity and potentially modulating various biological pathways.

Pharmacological Studies

Research has indicated that compounds featuring oxalamide structures often exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Some studies have indicated that similar compounds can reduce inflammation markers, which may be beneficial in treating inflammatory diseases.

Case Studies

  • Anti-Tubercular Activity : A study explored the anti-tubercular properties of oxalamide derivatives, revealing that modifications in the structure could enhance efficacy against Mycobacterium tuberculosis. For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating significant antibacterial activity .
  • Enzyme Inhibition : Another research effort focused on evaluating enzyme inhibition by oxalamide derivatives, where specific compounds were found to inhibit key enzymes involved in metabolic pathways, thereby showcasing their therapeutic potential .

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